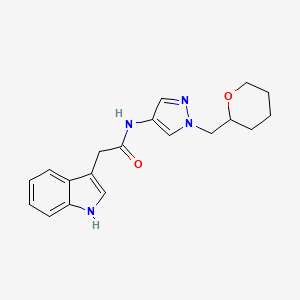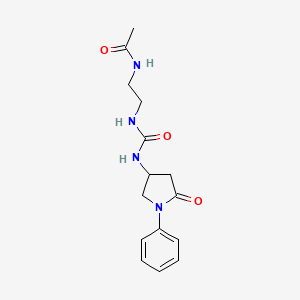
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide, also known as BHCM, is a chemical compound that has generated interest in the scientific community due to its potential therapeutic applications. BHCM belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism Of Action
The mechanism of action of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to involve the modulation of several cellular pathways. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide also activates the AMPK pathway, which plays a role in regulating cellular metabolism and energy balance. Additionally, (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has also been shown to modulate the expression of genes involved in lipid metabolism and glucose uptake, suggesting that it may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide in lab experiments is its relatively low cost and ease of synthesis. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain applications.
Future Directions
There are several potential future directions for research on (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide. One area of interest is the development of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide's potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to fully elucidate the mechanism of action of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide and to identify potential drug targets for therapeutic intervention.
Synthesis Methods
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can be synthesized through the condensation reaction between 3-chloro-4-hydroxy-5-methoxybenzaldehyde and (Z)-N-butyl-3-oxopent-2-enamide in the presence of a base catalyst. The reaction yields a yellow crystalline product, which can be purified through recrystallization.
Scientific Research Applications
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study showed that (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide had potent cytotoxic effects against human cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(Z)-N-butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-4-5-18-15(20)11(9-17)6-10-7-12(16)14(19)13(8-10)21-2/h6-8,19H,3-5H2,1-2H3,(H,18,20)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTKGPYFHDESEL-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2789570.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-(3-fluoro-4-methylphenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2789578.png)


![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2789582.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)
![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)
